

# structural comparison of pertussis toxin and cholera toxin

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An In-depth Technical Guide to the Structural and Functional Comparison of **Pertussis Toxin** and Cholera Toxin

## Introduction

**Pertussis toxin** (PT) and **Cholera toxin** (CT) are potent bacterial exotoxins that manipulate host cell signaling pathways, leading to the distinct pathologies of whooping cough and cholera, respectively. Produced by *Bordetella pertussis*, PT is a primary virulence factor in colonizing the respiratory tract.<sup>[1]</sup> In contrast, CT is secreted by *Vibrio cholerae* in the small intestine and is responsible for the profuse, watery diarrhea characteristic of cholera.<sup>[2][3]</sup> Both toxins belong to the A-B family of toxins, sharing a common architectural theme where an enzymatically active 'A' subunit is delivered into the host cell by a receptor-binding 'B' subunit.<sup>[1][4]</sup> Despite this shared framework, their structural nuances, receptor specificities, and enzymatic targets diverge significantly, resulting in distinct manipulations of host G-protein signaling. This guide provides a detailed comparison of their structure, mechanism of action, and the experimental methodologies used for their characterization.

## Structural Comparison

Both PT and CT are complex oligomeric proteins, but they differ substantially in their subunit composition and assembly. CT is a classic example of an AB<sub>5</sub> holotoxin, characterized by a symmetrical pentameric B-subunit ring.<sup>[2]</sup> PT, while also classified as an AB<sub>5</sub>-type toxin, possesses a more complex and asymmetrical B-oligomer composed of four distinct protein subunits.<sup>[1][5]</sup>

## Subunit Architecture and Molecular Weights

Cholera Toxin is a hexameric protein of approximately 84 kDa. Its A-subunit (~28 kDa) is proteolytically cleaved into an A1 fragment (~22 kDa), which contains the enzymatic activity, and an A2 fragment (~5 kDa), which tethers the A-subunit to the B-pentamer.[4][6] The B-component is a stable, doughnut-shaped pentamer composed of five identical B-subunits, each approximately 11 kDa.[2][6]

**Pertussis Toxin** is a 105 kDa hexamer composed of six polypeptide chains representing five distinct subunits (S1 through S5).[5] The enzymatic A-protomer is the S1 subunit. The receptor-binding B-oligomer is a pentamer made of four different subunits in a specific arrangement: S2, S3, S5, and two copies of S4.[1][7] The S5 subunit is thought to hold together two distinct dimers, S2-S4 and S3-S4, forming the complete B-oligomer.[8] This heterogeneity in the B-oligomer is a key structural difference from the homopentameric CT.

Table 1: Comparative Summary of **Pertussis Toxin** and Cholera Toxin Subunits

Feature	Pertussis Toxin (PT)	Cholera Toxin (CT)
Toxin Family	AB <sub>5</sub> -type Exotoxin[1]	AB <sub>5</sub> -type Exotoxin[2]
Total Mol. Weight	~105 kDa[5]	~84 kDa[6]
A-Subunit	S1 (~26 kDa)	A (~28 kDa), cleaved to A1 and A2[6]
B-Subunit	Heteropentameric B-oligomer[1]	Homopentameric B-pentamer (Choleraegenoid)[4]
B-Subunit Stoichiometry	1 S2 : 1 S3 : 2 S4 : 1 S5[7]	5 identical B subunits[2]
Individual B-Subunit Mol. Weight	S2: ~22 kDa, S3: ~22 kDa, S4: ~12 kDa, S5: ~11 kDa	~11 kDa each[6]

## Receptor Binding and Cellular Entry

The entry of both toxins into a host cell is a multi-step process initiated by the binding of the B-subunit to specific glycoconjugate receptors on the cell surface, followed by endocytosis and retrograde transport.

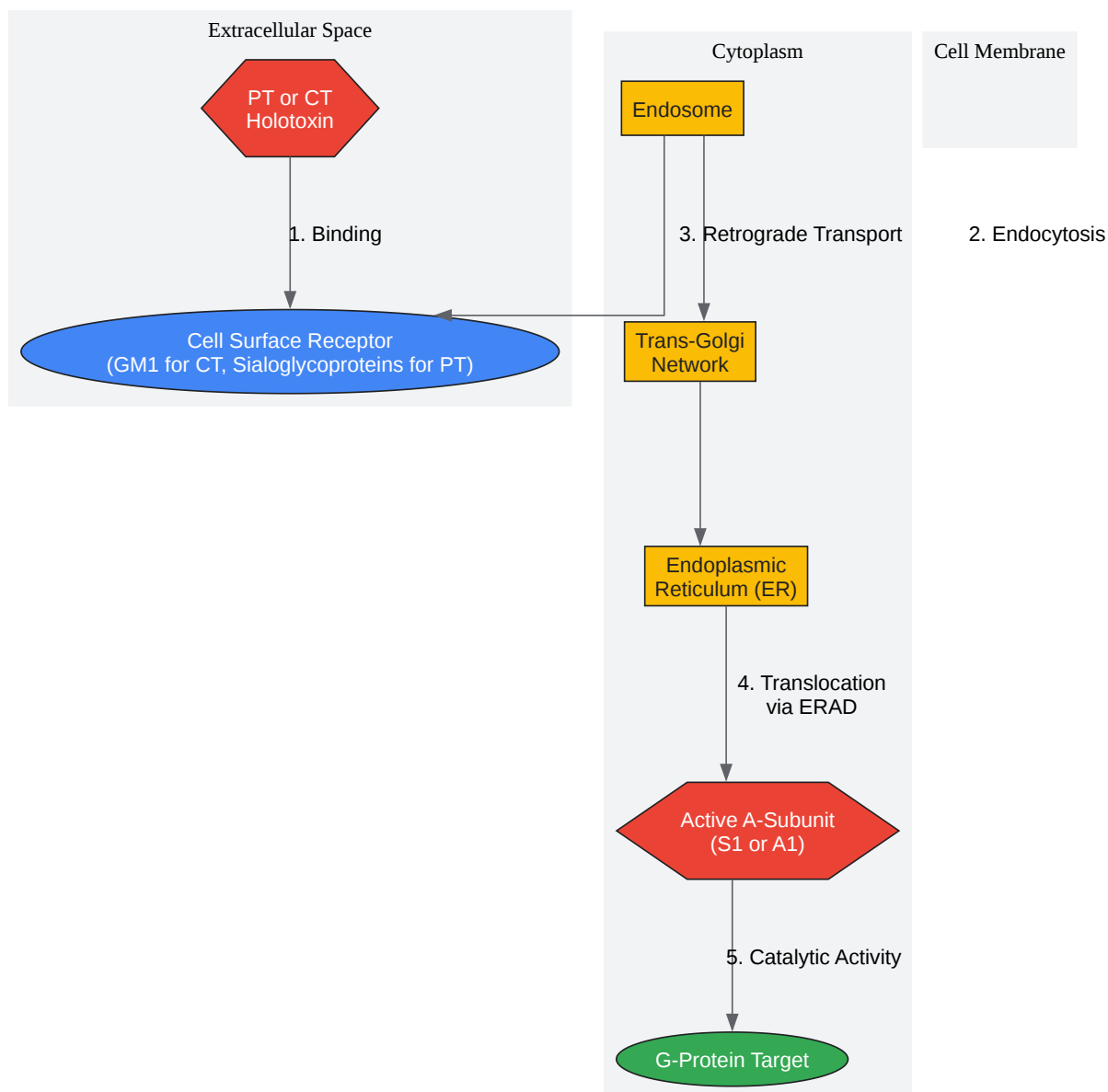
## Receptor Specificity

The B-pentamer of Cholera Toxin binds with high affinity to the monosialoganglioside GM1 receptor, which is abundant in the lipid rafts of intestinal epithelial cells.<sup>[2][9]</sup> Each of the five B-subunits has a binding site for the pentasaccharide headgroup of GM1.<sup>[6][9]</sup> While GM1 is the primary receptor, CT can also interact with other fucosylated glycoconjugates, expanding its binding capacity.<sup>[2][10]</sup>

The B-oligomer of **Pertussis Toxin** exhibits broader receptor specificity, binding to a variety of sialoglycoproteins on the surface of different cell types, which contributes to its wide-ranging systemic effects.<sup>[5]</sup> The S2 and S3 subunits are primarily responsible for receptor recognition.<sup>[11]</sup> Specifically, S2 is known to bind to a glycolipid found on ciliated epithelial cells, while S3 binds to a glycoprotein on phagocytic cells.<sup>[11]</sup>

## Internalization and Intracellular Trafficking

Once bound to their respective receptors, both PT and CT are internalized by endocytosis. They then undergo retrograde transport through the trans-Golgi network to the endoplasmic reticulum (ER).<sup>[1][12]</sup> This transport pathway is crucial for the eventual translocation of the enzymatic A-subunit into the cytosol. In the ER, the A-subunit is released from the holotoxin. For CT, the A1 and A2 fragments are separated by the reduction of a disulfide bond.<sup>[2]</sup> For PT, the S1 subunit detaches from the B-oligomer.<sup>[5]</sup> The now-unfolded A-subunit is then thought to be co-opted by the ER-associated degradation (ERAD) pathway, which mistakenly transports it into the cytosol, where it refolds into its active conformation.<sup>[1][12]</sup>



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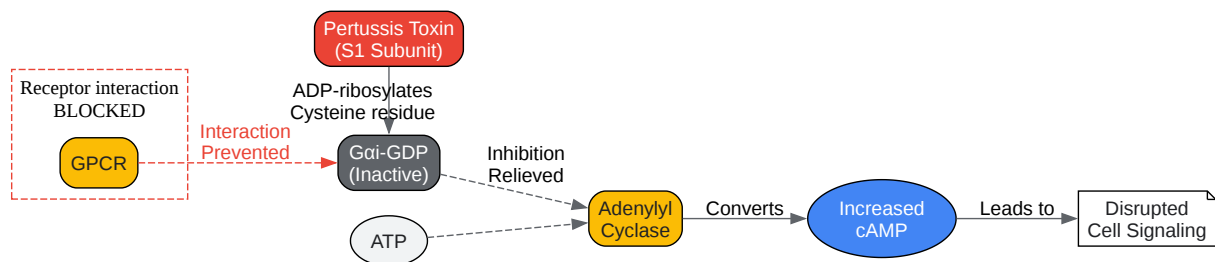
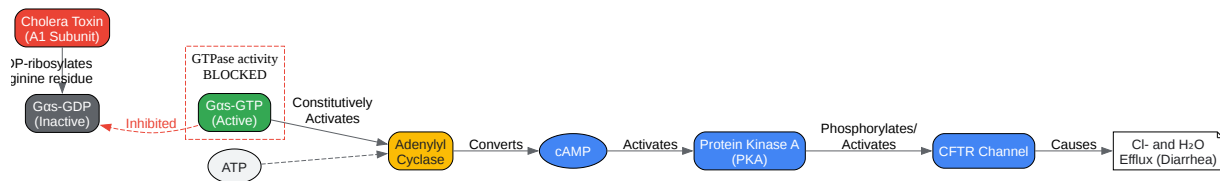
Fig 1. Generalized cellular entry and trafficking pathway for PT and CT.

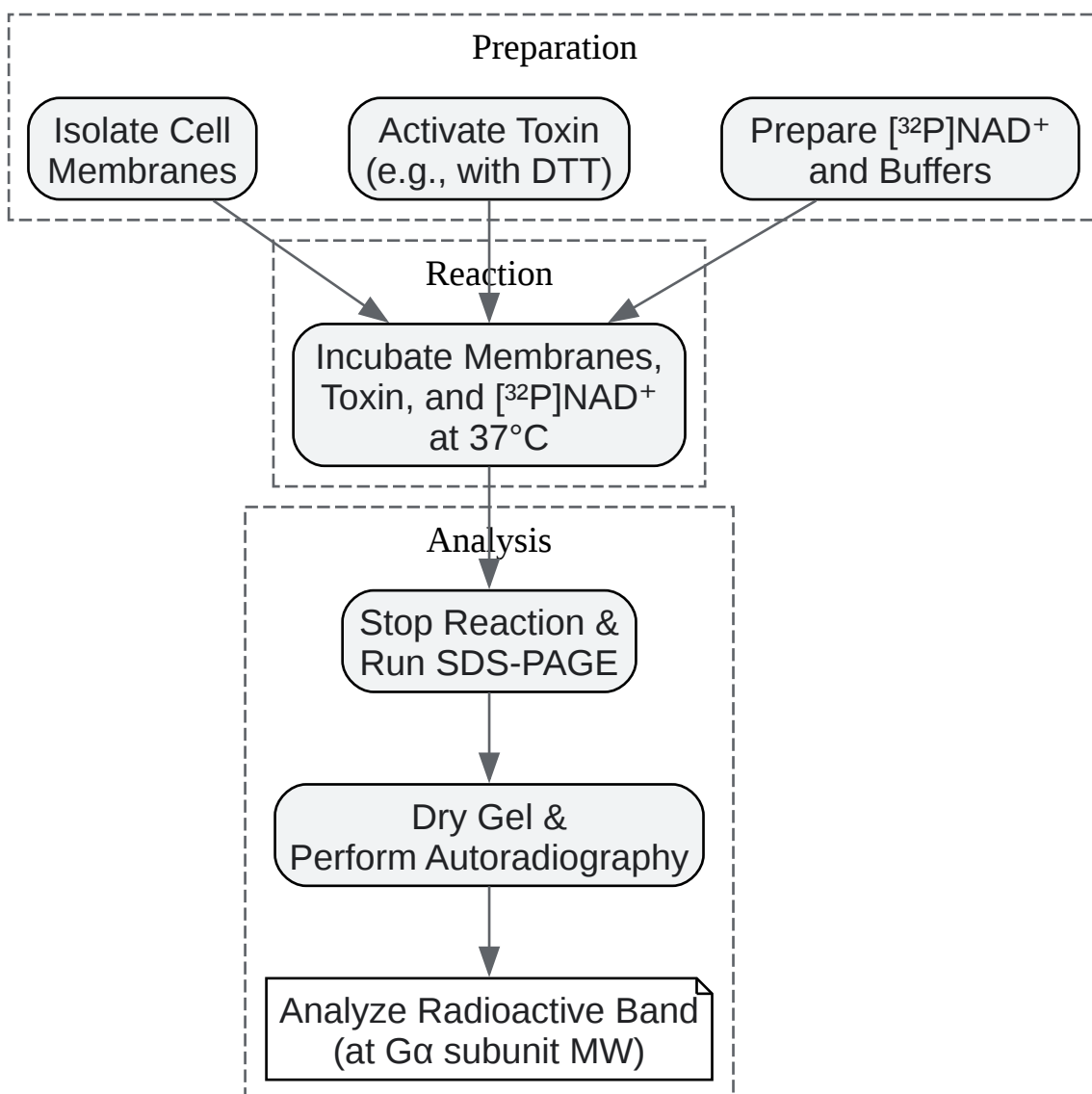
## Enzymatic Activity and Mechanism of Action

The pathogenic effects of both toxins stem from the ADP-ribosyltransferase activity of their A-subunits. This involves the transfer of an ADP-ribose moiety from nicotinamide adenine dinucleotide (NAD<sup>+</sup>) to a specific amino acid residue on the alpha subunit of a target heterotrimeric G-protein.[5][13]

## Cholera Toxin: Constitutive Activation of G $\alpha$ s

The A1 subunit of CT catalyzes the ADP-ribosylation of a specific arginine residue on the  $\alpha$ -subunit of the stimulatory G-protein (G $\alpha$ s).[6][14] This covalent modification traps G $\alpha$ s in its GTP-bound, active state by inhibiting its intrinsic GTPase activity.[15] The persistently active G $\alpha$ s continuously stimulates adenylyl cyclase, leading to a dramatic and unregulated increase in intracellular cyclic AMP (cAMP) levels.[12][14] This surge in cAMP activates protein kinase A (PKA), which in turn phosphorylates and opens the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, causing a massive efflux of chloride ions and water into the intestinal lumen, resulting in severe diarrhea.[14][16]





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